7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline is a synthetic organic compound that belongs to the quinoline family, characterized by its unique structural features and potential biological activities. Quinoline derivatives are well-known in medicinal chemistry for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This specific compound features a benzyloxy group at the 7th position and a 2-fluoro-4-nitrophenoxy group at the 4th position of the quinoline ring, which may contribute to its distinctive chemical and biological properties.
The compound is cataloged under the identifier 1394820-97-3 and can be sourced from various chemical suppliers. It falls under the classification of quinoline derivatives, which are recognized for their relevance in drug discovery and development due to their ability to interact with biological targets.
The synthesis of 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline typically involves several key steps:
7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline can undergo several types of chemical reactions:
The mechanism of action for 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline is primarily related to its interaction with specific biological targets. Quinoline derivatives often exhibit activity by modulating enzyme functions or inhibiting receptor interactions, which can lead to alterations in cellular signaling pathways. The unique structural features provided by the benzyloxy and nitrophenoxy groups likely enhance binding affinity towards these targets, potentially leading to therapeutic effects .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) are utilized to characterize these properties further .
7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline has several potential applications:
The quinoline scaffold provides a privileged chemical framework in anticancer agent development due to its versatile pharmacophore compatibility and proven bioactivity profile. This heterocyclic system enables multifaceted interactions with biological targets through π-π stacking, hydrogen bonding, and hydrophobic effects [5] [6]. In 7-(benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline, three regions confer distinct pharmacological properties:
Compound Structure | Kinase Targets | IC₅₀ (μM) | Cancer Model |
---|---|---|---|
7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline | HGFR/MST1R | 0.11 (HGFR) | COLO-205 colorectal |
0.045 (MST1R) | |||
Unsubstituted 4-phenoxyquinoline | None | >10 | N/A |
6-Methoxy-7-(morpholinoethoxy)quinoline | C-RAF | 0.87 | Hepatocellular carcinoma |
Sorafenib (Diarylurea) | VEGFR, PDGFR, RAF | 0.09 | Renal cell carcinoma |
Empirical evidence underscores the role of quinoline optimizations in enhancing target specificity. For example, introducing the benzyloxy group at position 7 significantly increased cellular uptake compared to hydroxylated analogs, as confirmed in colorectal cancer COLO-205 cells (IC₅₀: 0.11 μM) [5]. Additionally, replacing the 4-chloro group with 2-fluoro-4-nitrophenoxy—as in this compound—amplified kinase inhibition by 90-fold relative to regorafenib, attributed to improved hydrophobic pocket occupancy within the HGFR catalytic domain [5] [7]. These modifications exemplify how quinoline’s inherent flexibility enables tunable pharmacodynamics for specific oncogenic targets.
The strategic incorporation of fluorine, nitro, and benzyloxy groups in 7-(benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline addresses critical challenges in kinase inhibitor development: bioavailability, selectivity, and resistance mitigation.
Electronic and Steric Optimization
Solubility and Pharmacokinetic Modifications
Benzyloxy Protector: The lipophilic benzyl group counterbalances the quinoline’s inherent polarity, optimizing logP (predicted: 5.98) for passive diffusion across membranes [9] [10]. Crucially, this moiety is cleavable under physiological conditions or via designed prodrug strategies, regenerating hydroxylated active species for intracellular action [10].
Table 2: Impact of Functional Group Modifications on Biological Activity
Modification Site | Chemical Group | Biological Consequence | Therapeutic Advantage |
---|---|---|---|
Quinoline C4 | 2-Fluoro-4-nitrophenoxy | Enhanced kinase domain occupancy | 90-fold ↑ potency vs. regorafenib |
Quinoline C7 | Benzyloxy | ↑ LogP (1.354 g/cm³ density) and membrane permeability | Improved cellular uptake |
Phenyl ring C2 | Fluorine | Induced dipole interactions with catalytic residues | Selectivity for HGFR/MST1R over VEGFR |
Phenyl ring C4 | Nitro | Reduction to amino enables urea linker formation | Modular synthesis of dimeric inhibitors |
Research demonstrates that these groups synergistically enhance target engagement. For instance, molecular docking confirmed that the 2-fluoro-4-nitrophenoxy extension penetrates a hydrophobic subpocket in MST1R, forming H-π interactions with Phe1134 and van der Waals contacts with Met1203 [5]. Meanwhile, structural analogs lacking the benzyloxy group exhibited 3-fold reduced cytotoxicity due to impaired cellular internalization [10]. Such insights validate the compound’s design as a blueprint for next-generation kinase inhibitors.
Compound Name | CAS Number | Molecular Formula | Key Structural Features |
---|---|---|---|
7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline | 1394820-97-3 | C₂₂H₁₅FN₂O₄ | Quinoline C7-benzyloxy, C4-aryloxy |
4-(Benzyloxy)-2-fluoro-1-nitrobenzene | 221040-07-9 | C₁₃H₁₀FNO₃ | Fluoronitrobenzene precursor |
8-Benzyloxy-7-fluoro-2-methoxy-quinoline | N/A | C₁₇H₁₄FNO₂ | Quinoline C8-benzyloxy, C7-fluoro |
2-Fluoro-4-nitrobenzaldehyde | 157701-72-9 | C₇H₄FNO₃ | Electrophilic synthon |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7